molecular formula C14H17NO B12849314 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Cat. No.: B12849314
M. Wt: 215.29 g/mol
InChI Key: JXYCKJMQSUHXDN-UHFFFAOYSA-N
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Description

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is a polycyclic alkaloid derivative featuring a partially hydrogenated isoquinoline scaffold with a methoxy substituent at the 7-position. This compound belongs to a broader class of tetrahydroisoquinoline derivatives, which are of significant pharmacological interest due to their diverse biological activities, including cytotoxic and antitumor properties . The synthesis of such compounds often involves multi-step reactions, including alkylation, acylation, and cyclization, as demonstrated in the preparation of related benz[h]isoquinoline derivatives designed to evaluate the role of the pyrrolic nitrogen atom in their bioactivity .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline

InChI

InChI=1S/C14H17NO/c1-16-14-4-2-3-11-12(14)6-5-10-7-8-15-9-13(10)11/h2-4,15H,5-9H2,1H3

InChI Key

JXYCKJMQSUHXDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C2CNCC3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

General Synthetic Strategy

The preparation of Benz[h]isoquinoline derivatives typically involves multi-step organic synthesis, including:

  • Formation of isoquinoline intermediates via cyclization reactions.
  • Functional group modifications such as methoxylation.
  • Hydrogenation to achieve the hexahydro (partially saturated) state.

Key Synthetic Routes

Cyclization of Phenylacetonitriles via Vilsmeier Reaction
  • Phenylacetonitriles substituted with methoxy groups (e.g., m-methoxyphenylacetonitrile or p-methoxyphenylacetonitrile) undergo Vilsmeier reaction to form intermediates that cyclize into isoquinoline derivatives.
  • This method yields various formylated and chloro-substituted isoquinoline intermediates, which can be further transformed into the target compound.
  • The reaction typically uses Vilsmeier reagents (e.g., POCl3/DMF) and proceeds under controlled temperature conditions.
Cyclization and Hydrogenation of Dihydroisoquinolines
  • Starting from 3,4-dihydroisoquinoline derivatives, cyclization with appropriate ketones or aldehydes (e.g., methylvinylketone) in the presence of acids or bases leads to hexahydrobenz[h]isoquinoline frameworks.
  • Hydrogenation over platinum catalysts in glacial acetic acid is used to reduce the isoquinoline ring to the hexahydro form.
  • The methoxy substituent is introduced either by starting with methoxy-substituted precursors or by methylation of hydroxy groups post-cyclization.
Salt Formation and Purification
  • The free base of the hexahydrobenz[h]isoquinoline is often converted into pharmaceutically acceptable acid addition salts (e.g., hydrochloride, sulfate, tartrate) to improve solubility and stability.
  • Salt formation is carried out by treating the free base with mineral or organic acids in solvents such as methanol or ethanol.
  • Enantiomeric purification can be achieved by selective crystallization of preferentially insoluble enantiomer salts using tartaric acid derivatives.

Detailed Reaction Conditions and Solvents

Step Reagents/Conditions Solvent(s) Temperature/Time Notes
Vilsmeier Reaction POCl3/DMF DMF or similar Controlled heating Forms formylated isoquinoline intermediates
Cyclization with ketones Methylvinylketone, acid/base catalysis Ethanol, benzene Reflux, 2-3 hours Forms hexahydrobenz[h]isoquinoline core
Hydrogenation Pt catalyst, glacial acetic acid Glacial acetic acid Room temp to reflux Saturates isoquinoline ring to hexahydro form
Salt formation Mineral/organic acids (HCl, tartaric acid) Methanol, ethanol Room temp, stirring Improves solubility and enantiomeric purity

Research Findings and Optimization Notes

  • The Vilsmeier reaction of methoxy-substituted phenylacetonitriles is a versatile route to isoquinoline intermediates, allowing substitution pattern control.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition; platinum catalysts in acetic acid provide good selectivity.
  • Salt formation with tartaric acid derivatives is effective for enantiomeric resolution, which is critical for pharmaceutical applications.
  • Solvent choice (methanol, ethanol, benzene) impacts reaction rates and product purity; methanol and ethanol are preferred for salt formation due to their polarity and ease of removal.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Vilsmeier Reaction + Cyclization Methoxy-substituted phenylacetonitriles Formylation, cyclization High regioselectivity, versatile Requires careful temperature control
Cyclization + Hydrogenation 3,4-Dihydroisoquinolines Cyclization with ketones, hydrogenation Produces hexahydro derivatives directly Catalyst sensitivity, longer reaction times
Salt Formation & Purification Free base hexahydrobenz[h]isoquinoline Acid-base reaction, crystallization Enhances purity and stability Additional purification steps required

Chemical Reactions Analysis

Types of Reactions

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Benz[h]isoquinoline derivatives are known for their diverse biological activities. The compound itself has been studied for its potential therapeutic effects against various diseases.

Anticancer Activity

Research indicates that benz[h]isoquinoline derivatives may inhibit the growth of cancer cells. For instance, studies have shown that these compounds can interact with specific protein targets involved in cancer proliferation. A notable case study demonstrated the efficacy of benz[h]isoquinoline derivatives in reducing tumor size in mouse models of breast cancer.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. A study published in a reputable journal highlighted the ability of benz[h]isoquinoline to enhance cell survival rates under stress conditions.

Cosmetic Industry Applications

Benz[h]isoquinoline derivatives are increasingly being utilized in cosmetic formulations due to their beneficial properties for skin health.

Skin Conditioning Agents

The compound's moisturizing and conditioning properties make it suitable for inclusion in skincare products. A formulation study showed that products containing benz[h]isoquinoline improved skin hydration and elasticity compared to control formulations .

Anti-Aging Formulations

Due to its antioxidant properties, benz[h]isoquinoline is being explored for use in anti-aging products. Research indicates that it can reduce the appearance of fine lines and wrinkles by promoting collagen synthesis in skin fibroblasts .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer therapyInhibits cancer cell growth; effective in mouse models
NeuroprotectionProtects neuronal cells from oxidative stress
Cosmetic IndustrySkin conditioningImproves hydration and elasticity
Anti-aging formulationsReduces fine lines; promotes collagen synthesis

Mechanism of Action

The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the hexahydro structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Selectivity

The position and nature of substituents on the isoquinoline scaffold critically influence biological activity. For example:

  • Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- features a methoxy group at the 7-position. This substitution is associated with enhanced selectivity for specific receptor targets, as seen in tetrahydroisoquinoline derivatives where substituents at the 6- or 7-position modulate antagonist activity .
  • Compound 10d (N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide) and 10e (7-butoxy analog) from replace the methoxy group with bulkier alkoxy chains (isopropyloxy and butoxy). These modifications reduce steric hindrance compared to methoxy but may alter binding kinetics or metabolic stability .
Table 1: Substituent Effects on Tetrahydroisoquinoline Derivatives
Compound Substituent Position Substituent Type Key Biological Property
Target Benz[h]isoquinoline 7 Methoxy Cytotoxic, antitumor
28a () 6 Acetamide Selective antagonism
10d () 7 Isopropyloxy High yield synthesis
10e () 7 Butoxy Quantitative yield synthesis

Isomerism and Scaffold Variations

  • Benz[f]isoquinoline, 3-butyl-1,2,3,4,5,6-hexahydro-, hydrochloride () differs in the fusion position of the benzene ring (Benz[f] vs. Benz[h]), leading to distinct conformational and electronic properties. The butyl group at position 3 further differentiates its pharmacokinetic profile from the 7-methoxy target compound .
  • Hexahydroisoquino[3,2-b][3]benzazepines (iso-B-homoberbines) from incorporate a benzazepine ring, expanding the scaffold’s rigidity. This structural variation impacts receptor binding compared to simpler tetrahydroisoquinolines .

Biological Activity

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is a polycyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benz[h]isoquinoline derivatives are characterized by their complex ring structures. The specific compound in focus features a hexahydrobenzene moiety fused to an isoquinoline system with a methoxy group at the 7-position. This unique structure contributes to its varied biological activities.

Biological Activities

Research indicates that benz[h]isoquinoline derivatives exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, some derivatives have been found to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation .
  • Anti-inflammatory Effects : Benz[h]isoquinoline derivatives have demonstrated potential anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that these compounds may also exhibit neuroprotective properties, which could be beneficial in the context of neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of benz[h]isoquinoline can be influenced by various structural modifications. The following table summarizes key findings related to SAR:

Compound NameStructural ModificationBiological Activity
Benz[a]isoquinolineAdditional benzene ringEnhanced antitumor activity
1-MethylisoquinolineMethyl group at nitrogenDifferent pharmacological profiles
6-MethoxyisoquinolineMethoxy at the 6-positionLess complex than benz[h]isoquinoline
2-(4-Methoxyphenyl)isoquinolineSubstituted phenyl ringImproved solubility and bioavailability
5-Methoxybenzo[c]isoquinolineMethoxy at the 5-positionNotable anti-inflammatory properties

These modifications illustrate how slight changes in structure can lead to significant differences in biological activity.

Case Studies and Experimental Findings

  • Antitumor Activity : A study evaluated the effects of benz[h]isoquinoline derivatives on human colorectal carcinoma (HCT-116) and lung cancer (A549) cell lines. The results indicated IC50 values ranging from 0.1 to 1 µM for several derivatives, highlighting their potent inhibitory effects on cancer cell growth .
  • In Vivo Studies : In a mouse model, compounds derived from benz[h]isoquinoline were administered at various dosages (30-60 mg/kg). Observations showed no adverse effects on general health indicators such as feeding and activity levels at lower dosages, suggesting a favorable safety profile .
  • Mechanistic Insights : Research into the binding affinity of these compounds revealed that they can effectively interact with key kinases involved in tumor progression. For example, one study reported that certain derivatives exhibited selective inhibition of CDK4 over CDK2 and CDK1, indicating a targeted approach to cancer therapy .

Q & A

Basic: What are the standard synthetic protocols for Benz[h]isoquinoline derivatives, and what challenges arise during cyclization?

Methodological Answer:
A common approach involves multi-step protocols starting with substituted phenylacetic acids or esters (e.g., via hydrogenation and cyclization steps). For example, hydrogenation of intermediates often yields cis/trans isomer mixtures (e.g., 4:1 ratio favoring cis-isomers), requiring chromatographic separation . Cyclization of 7-methoxy-substituted precursors can lead to low yields due to competing reaction pathways, necessitating optimization of reaction conditions (e.g., temperature, catalysts) . The Pschorr reaction has also been explored for benzisoquinoline synthesis, though diazonium salt instability in pyridine derivatives can hinder cyclization, requiring specialized nitration conditions .

Basic: What safety precautions are critical when handling hexahydro-benz[h]isoquinoline derivatives?

Methodological Answer:
Hexahydro-benzisoquinoline derivatives may exhibit acute toxicity (oral, dermal) and respiratory irritation. Key precautions include:

  • Engineering controls : Use fume hoods to limit inhalation exposure.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved eye protection.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage : Store in sealed, dry containers away from incompatible materials (e.g., strong oxidizers) .

Advanced: How can stereochemical outcomes be controlled during hydrogenation steps in benzisoquinoline synthesis?

Methodological Answer:
Isomer ratios (cis/trans) in hydrogenation depend on catalyst choice and substrate structure. For example:

  • Catalyst screening : Use chiral catalysts (e.g., Ru-BINAP complexes) to bias stereoselectivity.
  • Substrate modification : Introducing steric hindrance (e.g., bulky substituents) can favor specific transition states.
  • Reaction monitoring : Employ HPLC or NMR to track isomer formation and adjust conditions in real-time . Computational modeling (e.g., DFT) can predict favorable pathways for stereocontrol .

Advanced: How do substituents at the 6-position of isoquinoline derivatives influence electronic properties and reactivity?

Methodological Answer:
Substituents significantly alter reduction potentials and photocatalytic efficiency. For example:

  • Electron-donating groups (e.g., -NH₂) : Lower reduction potentials (e.g., −3.26 V for 6-NH₂), enhancing reductive activity in cross-coupling reactions.
  • Electron-withdrawing groups (e.g., -CN) : Increase reduction potentials (e.g., −2.51 V for 6-CN), reducing catalytic yields .
  • Experimental validation : Correlate cyclic voltammetry data with reaction yields to optimize substituent selection for target applications.

Advanced: What methodologies are used to evaluate the biological activity of benz[h]isoquinoline derivatives?

Methodological Answer:

  • Anticancer assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Isoquinoline alkaloids like antofine show activity via tubulin inhibition or multidrug resistance reversal .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy groups, alkyl chains) and compare IC₅₀ values. For example, 7-methoxy groups enhance membrane permeability in some analogs .
  • In silico studies : Molecular docking to predict binding affinity with targets like topoisomerase II .

Basic: What analytical techniques are essential for characterizing hexahydro-benz[h]isoquinoline derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants and NOE effects .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • Chromatography : HPLC or GC-MS quantifies purity and isomer ratios .

Advanced: How can computational modeling guide the optimization of benzisoquinoline-based photocatalysts?

Methodological Answer:

  • Density functional theory (DFT) : Calculate reduction potentials and frontier molecular orbitals (HOMO/LUMO) to predict catalytic activity. For example, 6-NH₂ substitution lowers LUMO energy, enhancing electron transfer .
  • Molecular dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions to refine reaction conditions.
  • Machine learning : Train models on substituent effects to accelerate catalyst design .

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